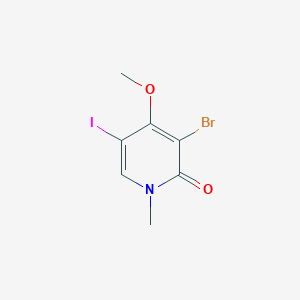
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
Übersicht
Beschreibung
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one is a useful research compound. Its molecular formula is C7H7BrINO2 and its molecular weight is 343.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that pyridine derivatives can inhibit bacterial growth, suggesting potential use as a scaffold for developing new antibiotics .
Anticancer Research
The compound has been studied for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. For example, a derivative of this compound was tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic uses .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of pyridine derivatives. A study highlighted that compounds like this compound can protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Agrochemical Applications
Pesticide Development
The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Its structural features suggest efficacy against specific pests and diseases affecting crops. Research has shown that similar compounds exhibit insecticidal activity, making this compound a candidate for further development in agricultural applications .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Neuroprotective Properties
In a laboratory setting, the neuroprotective effects of this compound were assessed using human neuroblastoma cells exposed to oxidative stress. The findings demonstrated that treatment with the compound resulted in reduced cell death compared to untreated controls, suggesting its application in neuroprotection strategies .
Data Table: Summary of Key Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Pharmaceuticals | Antimicrobial Agent | Effective against E. coli and S. aureus |
| Anticancer Agent | Induces apoptosis in cancer cell lines | |
| Neuroprotective Agent | Protects neurons from oxidative stress | |
| Agrochemicals | Pesticide Development | Potential insecticidal activity |
Eigenschaften
IUPAC Name |
3-bromo-5-iodo-4-methoxy-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHAOUKKXHJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C(C1=O)Br)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580401 | |
| Record name | 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920490-71-7 | |
| Record name | 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















